Erysolin vs. Sulforaphane: Equivalent Potentiation of Arsenic Trioxide Cytotoxicity in Leukemic Cells
In a combinatorial screening of 2000 compounds against leukemic cells, erysolin and sulforaphane demonstrated statistically equivalent and significant potentiation of arsenic trioxide (ATO)-mediated cytotoxicity, while erucin showed variable, cell type-dependent activity [1]. Both erysolin and sulforaphane enhanced ATO-mediated apoptosis through a reactive oxygen species (ROS)-dependent mechanism [1].
| Evidence Dimension | ATO cytotoxicity enhancement across leukemic cell panel |
|---|---|
| Target Compound Data | Significant enhancement in all tested leukemic cell lines |
| Comparator Or Baseline | Sulforaphane: significant enhancement in all tested leukemic cell lines; Erucin: variable activity among cell types |
| Quantified Difference | Erysolin and sulforaphane statistically equivalent; erucin activity variable (cell-type dependent) |
| Conditions | Leukemic cell line panel; ATO combination; ROS measurement by fluorescence; apoptosis by Annexin V |
Why This Matters
Researchers developing ATO-based combination therapies for non-APL leukemias should consider erysolin as an alternative to sulforaphane with equivalent enhancement activity but distinct metabolic and stability profiles.
- [1] Doudican NA, Bowling B, Orlow SJ. Enhancement of arsenic trioxide cytotoxicity by dietary isothiocyanates in human leukemic cells via a reactive oxygen species-dependent mechanism. Leuk Res. 2010 Feb;34(2):229-34. doi:10.1016/j.leukres.2009.05.017. PMID: 19540589. View Source
